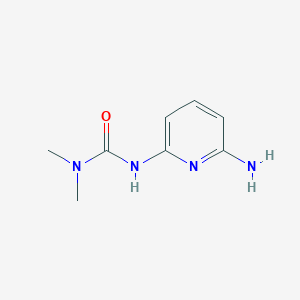
4-(Aminomethyl)-2-fluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-fluoroaniline hydrochloride is an organic compound with the molecular formula C7H9FN2·HCl It is a derivative of aniline, where the amino group is substituted with a fluorine atom at the ortho position and a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-fluoroaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluorotoluene, undergoes nitration to form 2-fluoro-4-nitrotoluene.
Reduction: The nitro group in 2-fluoro-4-nitrotoluene is reduced to an amino group, resulting in 4-(Aminomethyl)-2-fluoroaniline.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting 4-(Aminomethyl)-2-fluoroaniline with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents during the nitration and reduction steps. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-(Aminomethyl)-2-fluoronitrobenzene.
Reduction: Formation of 4-(Aminomethyl)-2-fluoroaniline.
Substitution: Formation of 4-(Aminomethyl)-2-hydroxyaniline or 4-(Aminomethyl)-2-alkoxyaniline.
Scientific Research Applications
4-(Aminomethyl)-2-fluoroaniline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of dyes and pigments, as well as in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)aniline hydrochloride: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluoroaniline hydrochloride: Lacks the aminomethyl group, leading to variations in its applications and properties.
4-(Aminomethyl)-2-chloroaniline hydrochloride: Substitutes fluorine with chlorine, which can alter its chemical behavior and interactions.
Uniqueness
4-(Aminomethyl)-2-fluoroaniline hydrochloride is unique due to the presence of both the fluorine atom and the aminomethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H10ClFN2 |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
4-(aminomethyl)-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c8-6-3-5(4-9)1-2-7(6)10;/h1-3H,4,9-10H2;1H |
InChI Key |
ONHOQOYJFPUTTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8707200.png)


![4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)-n-phenylbenzamide](/img/structure/B8707222.png)
![8-Chloro-dibenz[b,f]-[1,4]oxazepine](/img/structure/B8707235.png)

![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B8707262.png)
